molecular formula C11H15ClFNO2 B8126739 Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B8126739
M. Wt: 247.69 g/mol
InChI Key: YRWOKMPWSATUGI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-methylbenzaldehyde with methylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with methyl chloroformate to form the ester, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways and targets involved in its action are still under investigation, but it is believed to influence neurotransmitter systems .

Comparison with Similar Compounds

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWOKMPWSATUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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